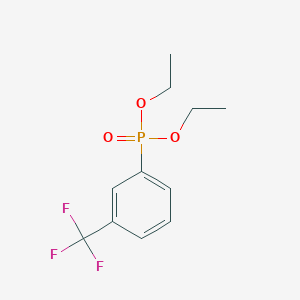

1-(Trifluoromethyl)-3-(diethoxyphosphinyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl [3-(Trifluoromethyl)phenyl]phosphonate is an organophosphorus compound with the molecular formula C11H14F3O3P. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a phosphonate group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [3-(Trifluoromethyl)phenyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction typically proceeds as follows:

Reactants: Diethyl phosphite and 3-(trifluoromethyl)benzyl chloride.

Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is commonly used as the solvent.

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C).

The reaction yields Diethyl [3-(Trifluoromethyl)phenyl]phosphonate as the main product along with some side products that can be separated through purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of Diethyl [3-(Trifluoromethyl)phenyl]phosphonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may employ catalysts to accelerate the reaction and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(Trifluoromethyl)phenyl]phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form phosphonic acids or reduced to form phosphine derivatives.

Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form new carbon-phosphorus bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are common.

Major Products

The major products formed from these reactions include substituted phosphonates, phosphonic acids, and phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl [3-(Trifluoromethyl)phenyl]phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a building block in the preparation of complex molecules.

Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Research explores its potential as a precursor for the development of pharmaceuticals, particularly those targeting enzymes and receptors.

Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which Diethyl [3-(Trifluoromethyl)phenyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphonate group can form strong interactions with metal ions and active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- Diethyl [3-(Trifluoromethyl)benzyl]phosphonate

- Diethyl [3-(Trifluoromethyl)phenyl]phosphinate

- Diethyl [3-(Trifluoromethyl)phenyl]phosphine oxide

Uniqueness

Diethyl [3-(Trifluoromethyl)phenyl]phosphonate is unique due to the presence of both the trifluoromethyl and phosphonate groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the phosphonate group provides versatility in chemical reactions and interactions with biological targets.

Biological Activity

1-(Trifluoromethyl)-3-(diethoxyphosphinyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules. The synthesis of this compound typically involves the reaction of a suitable benzene derivative with phosphorus-containing reagents under controlled conditions. While specific synthesis protocols for this compound are not extensively documented in the literature, related methodologies can provide insights into potential synthetic routes.

Antitumor Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antitumor properties. For example, derivatives synthesized from similar structural templates demonstrated IC50 values below 10 μM against various tumor cell lines, including ES-2 and K562 . The presence of electron-withdrawing groups like trifluoromethyl enhances the inhibitory effects on cell proliferation.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | ES-2 | <10 |

| Related Compound A | HO-8910 | <10 |

| Related Compound B | K562 | <10 |

These findings suggest that the trifluoromethyl moiety contributes positively to the biological activity of phosphonates in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of trifluoromethyl-substituted compounds have also been explored. For instance, studies have shown that related compounds exhibit moderate activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective bactericidal action . The incorporation of the diethoxyphosphinyl group may further enhance these properties by improving solubility and bioavailability.

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

The mechanisms behind the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, leading to reduced cell viability.

- Induction of Apoptosis : The structural characteristics may trigger apoptotic pathways in cancer cells, enhancing therapeutic efficacy.

- Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability to disrupt bacterial membranes, leading to cell lysis.

Case Studies

Several studies have evaluated the biological activity of trifluoromethyl-containing compounds:

- Antitumor Evaluation : A study demonstrated that compounds with a trifluoromethyl group showed enhanced cytotoxic effects against ovarian cancer cell lines, correlating with structural modifications that increase electron deficiency .

- Antimicrobial Studies : Research on related phosphonates indicated significant antibacterial activity against methicillin-resistant strains of Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this scaffold .

Properties

Molecular Formula |

C11H14F3O3P |

|---|---|

Molecular Weight |

282.20 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C11H14F3O3P/c1-3-16-18(15,17-4-2)10-7-5-6-9(8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 |

InChI Key |

DJHXZOVOMGLBOW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=CC(=C1)C(F)(F)F)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.